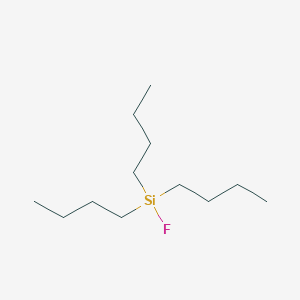
Tributyl(fluoro)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(fluoro)silane is an organosilicon compound with the chemical formula C12H27FSi. It is a derivative of silane, where one of the hydrogen atoms is replaced by a fluorine atom and the remaining hydrogen atoms are replaced by butyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(fluoro)silane can be synthesized through several methods. One common method involves the reaction of tributylchlorosilane with a fluoride source, such as potassium fluoride, in the presence of a solvent like tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields this compound as the main product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is often carried out under an inert atmosphere to prevent contamination and side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(fluoro)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions, such as the Hiyama coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride and other fluoride sources.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various organosilicon compounds, while coupling reactions can produce complex organic molecules .
Applications De Recherche Scientifique
Tributyl(fluoro)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It is used in the modification of biomolecules and in the study of biological pathways involving silicon-containing compounds.
Industry: It is used in the production of superhydrophobic coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of tributyl(fluoro)silane involves its ability to form strong chemical bonds with other molecules. The fluorine atom in the compound is highly electronegative, which makes it a good leaving group in substitution reactions. This property allows this compound to participate in various chemical reactions, forming stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylchlorosilane: Similar in structure but contains a chlorine atom instead of a fluorine atom.
Tributylbromosilane: Contains a bromine atom instead of a fluorine atom.
Tributyliodosilane: Contains an iodine atom instead of a fluorine atom.
Uniqueness
Tributyl(fluoro)silane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as higher electronegativity and reactivity compared to its chlorine, bromine, and iodine counterparts. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous .
Propriétés
Numéro CAS |
338-49-8 |
|---|---|
Formule moléculaire |
C12H27FSi |
Poids moléculaire |
218.43 g/mol |
Nom IUPAC |
tributyl(fluoro)silane |
InChI |
InChI=1S/C12H27FSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
Clé InChI |
STAGZMKHHNNCKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](CCCC)(CCCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















